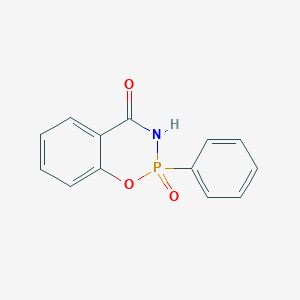
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide, commonly known as PAP-O, is a phosphorin oxide compound that has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of PAP-O in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that PAP-O may inhibit the activity of certain enzymes involved in the regulation of cell growth and division.
Biochemische Und Physiologische Effekte
PAP-O has been shown to exhibit cytotoxicity towards cancer cells, while having minimal toxicity towards normal cells. It has also been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PAP-O in lab experiments is its high stability and solubility in various solvents. However, its high cost and limited availability may pose a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on PAP-O. One potential area of study is the development of PAP-O-based fluorescent probes for detecting metal ions in biological systems. Additionally, further investigation into the mechanism of action of PAP-O in inducing apoptosis in cancer cells may lead to the development of more effective anticancer therapies. Finally, the synthesis of PAP-O derivatives with improved properties may lead to the development of new materials and catalysts.
Synthesemethoden
PAP-O can be synthesized through several methods, including the reaction of 2-aminophenol with triphenylphosphine oxide and phenyl isocyanate, or the reaction of 2-aminophenol with triphenylphosphine, carbon dioxide, and phenyl isocyanate. These methods have been optimized to obtain high yields and purity of PAP-O.
Wissenschaftliche Forschungsanwendungen
PAP-O has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, PAP-O has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
143000-14-0 |
|---|---|
Produktname |
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide |
Molekularformel |
C13H10NO3P |
Molekulargewicht |
259.2 g/mol |
IUPAC-Name |
2-oxo-2-phenyl-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C13H10NO3P/c15-13-11-8-4-5-9-12(11)17-18(16,14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15,16) |
InChI-Schlüssel |
PJGVPJYOAJGEDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P2(=O)NC(=O)C3=CC=CC=C3O2 |
Kanonische SMILES |
C1=CC=C(C=C1)P2(=O)NC(=O)C3=CC=CC=C3O2 |
Synonyme |
9-oxo-9-phenyl-10-oxa-8-aza-9$l^{5}-phosphabicyclo[4.4.0]deca-1,3,5-tr ien-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




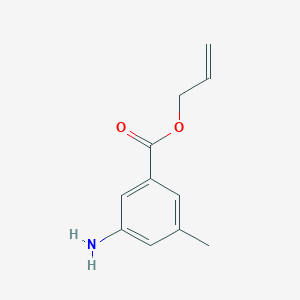
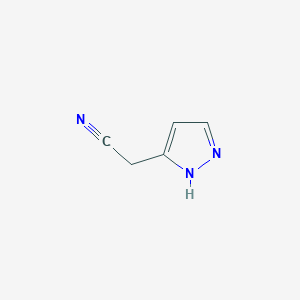
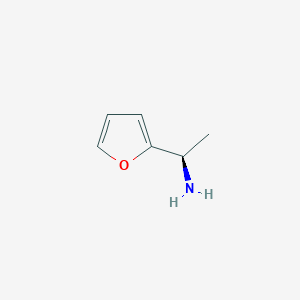

![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
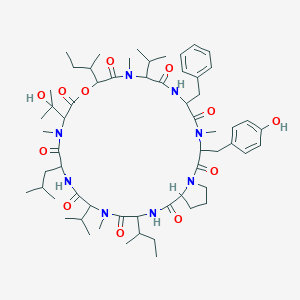





![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
